

The Physicochemical and Biological Profile of BMS-199264: A Technical Guide

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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

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Abstract

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reversed activity of ATP synthase. Under ischemic conditions, the F1F0 ATP synthase can switch from its canonical ATP-producing function to a detrimental ATP-hydrolyzing activity, depleting the cell's energy reserves. By selectively inhibiting this reverse activity without affecting forward ATP synthesis, **BMS-199264** has emerged as a promising cardioprotective agent. This technical guide provides a comprehensive overview of the solubility and stability of **BMS-199264**, alongside detailed experimental protocols for its investigation and a visualization of its mechanism of action. All quantitative data is summarized for clarity, and key experimental workflows are detailed to facilitate reproducibility.

Solubility Profile

The solubility of **BMS-199264** has been determined in various solvent systems, crucial for both in vitro and in vivo experimental design.

Table 1: Solubility of BMS-199264 Hydrochloride

Solvent System	Concentration	Observations
Dimethyl Sulfoxide (DMSO)	100 mg/mL (176.20 mM)	Requires sonication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.41 mM)	Clear solution
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (4.41 mM)	Clear solution
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.41 mM)	Clear solution

Stability and Storage

Proper storage and handling are critical to maintain the integrity of **BMS-199264**.

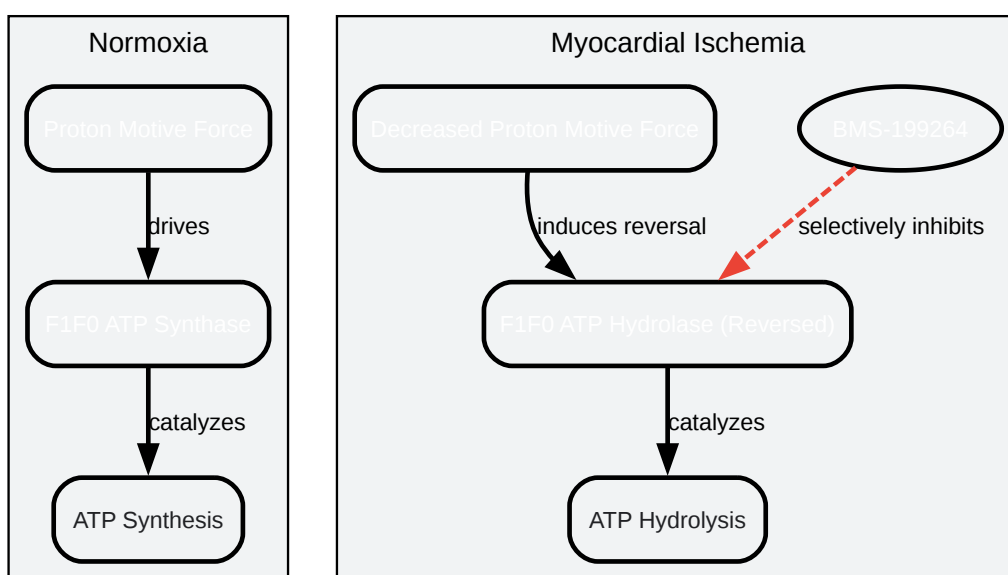
Table 2: Stability and Storage Recommendations for BMS-199264 Hydrochloride

Form	Storage Temperature	Duration	Notes
Powder	4°C	Short-term (days to weeks)	Sealed, away from moisture.
Powder	-20°C	Long-term (months to years)	Sealed, away from moisture.
In Solvent	-80°C	Up to 6 months	Aliquot to prevent repeated freeze-thaw cycles.
In Solvent	-20°C	Up to 1 month	Aliquot to prevent repeated freeze-thaw cycles.

Mechanism of Action: Selective Inhibition of F1F0 ATP Hydrolase

During myocardial ischemia, the decrease in the proton motive force across the inner mitochondrial membrane causes the F1F0 ATP synthase to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix. This futile cycle exacerbates ATP depletion. **BMS-199264** selectively inhibits this ATP hydrolase activity, preserving cellular ATP levels during ischemic events.[1]

Mechanism of Action of BMS-199264 during Myocardial Ischemia



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Mechanism of **BMS-199264** in Myocardial Ischemia.

Experimental Protocols

General Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of thermodynamic solubility.

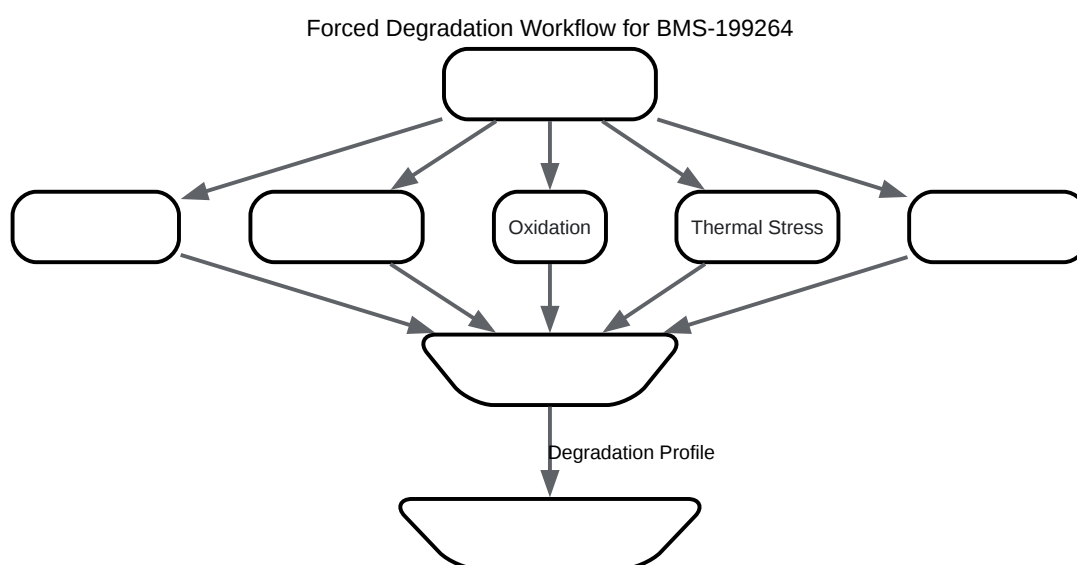
- Preparation of Media: Prepare buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).
- Sample Preparation: Add an excess amount of **BMS-199264** to flasks containing a known volume of each medium. The presence of undissolved solid is essential for equilibrium.
- Equilibration: Seal the flasks and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.
- Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane (e.g., 0.22 µm), and determine the concentration of **BMS-199264** using a validated analytical method such as HPLC-UV.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol provides a framework for assessing the stability of **BMS-199264**.

- Method Development: Develop a reverse-phase HPLC method capable of separating **BMS-199264** from potential degradation products. Key parameters to optimize include column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.
- Forced Degradation Studies: Subject **BMS-199264** to stress conditions to induce degradation. This helps in understanding the degradation pathways and validates the stability-indicating nature of the analytical method.
 - Acid Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60°C).
 - Base Hydrolysis: Treat with 0.1 N NaOH at elevated temperature (e.g., 60°C).
 - Oxidation: Treat with 3% H₂O₂ at room temperature.
 - Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

- Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using the developed HPLC method. Peak purity analysis of the parent drug peak should be performed to ensure no co-eluting degradation products.



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Forced Degradation Experimental Workflow.

F1F0 ATP Hydrolase Inhibition Assay in Submitochondrial Particles (SMPs)

This assay determines the inhibitory effect of **BMS-199264** on the hydrolase activity of F1F0 ATP synthase.

- Preparation of SMPs: Isolate mitochondria from a suitable source (e.g., bovine heart) and prepare SMPs by sonication and centrifugation.
- Assay Buffer: Prepare an assay buffer containing components such as sucrose, MgCl₂, and a pH buffer (e.g., Tris-HCl, pH 8.0).
- Reaction Initiation: Add SMPs to the assay buffer containing a known concentration of ATP. The hydrolysis of ATP will lead to the production of ADP and inorganic phosphate (Pi), causing a decrease in pH. This can be monitored using a pH-sensitive indicator or a pH meter.
- Inhibitor Addition: Perform the assay in the presence and absence of various concentrations of **BMS-199264**.
- Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in the measured signal. Determine the IC₅₀ value for **BMS-199264** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isolated Rat Heart Langendorff Model of Myocardial Ischemia

This ex vivo model is used to assess the cardioprotective effects of **BMS-199264**.

- Heart Isolation and Perfusion: Anesthetize a rat, perform a thoracotomy, and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O₂ / 5% CO₂ at 37°C.
- Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
- Drug Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing **BMS-199264** or vehicle for a defined period before inducing ischemia.
- Global Ischemia: Induce global ischemia by stopping the perfusion for a specific duration (e.g., 30 minutes).
- Reperfusion: Reinitiate perfusion and monitor the recovery of cardiac function (e.g., left ventricular developed pressure, heart rate) for a set period (e.g., 60-120 minutes).

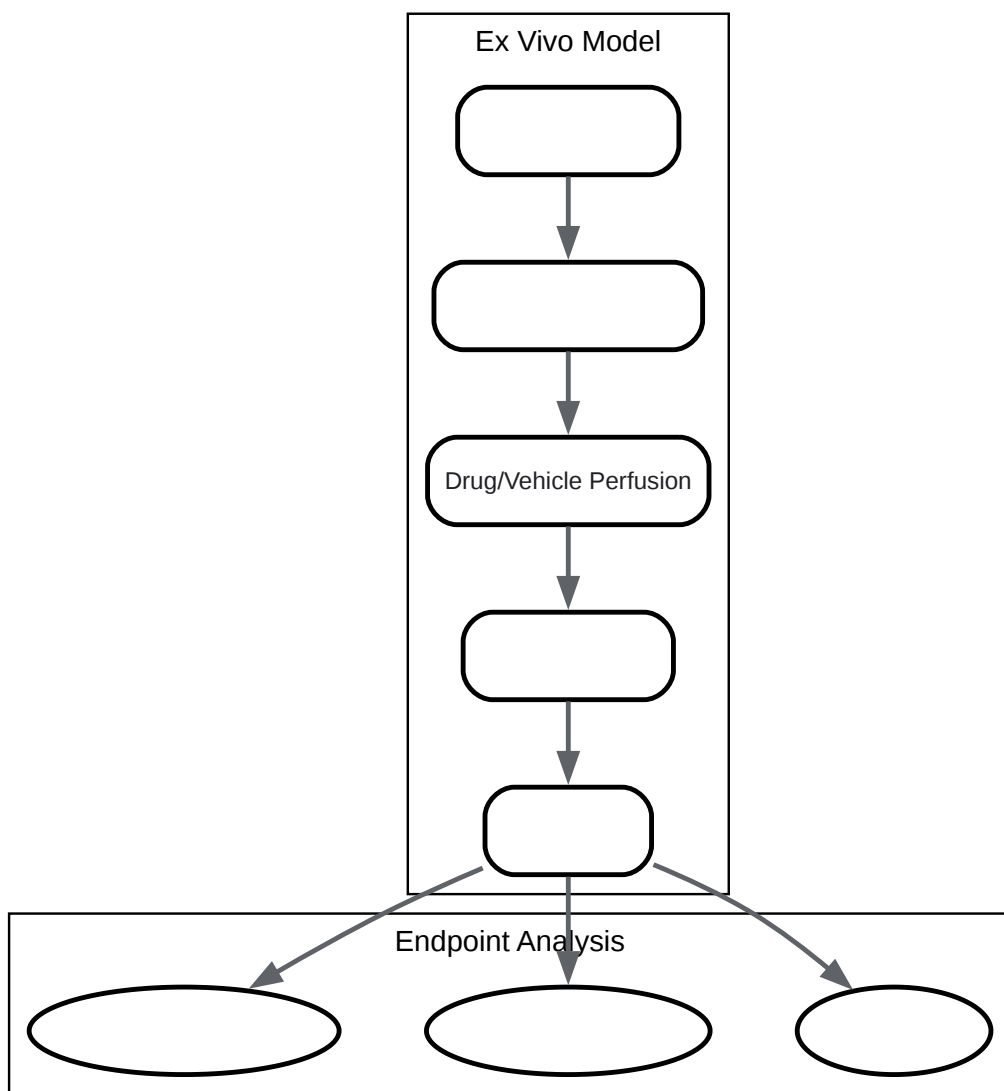
- **Biochemical Analysis:** At the end of the experiment, freeze the heart tissue for subsequent analysis of ATP levels or infarct size determination.

Measurement of ATP in Cardiac Tissue by HPLC

This protocol details the quantification of ATP from heart tissue samples.

- **Tissue Homogenization:** Homogenize the frozen cardiac tissue in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and extract nucleotides.
- **Neutralization:** Neutralize the extract with a potassium hydroxide solution to precipitate potassium perchlorate.
- **Centrifugation and Filtration:** Centrifuge the neutralized extract to pellet the precipitate. Filter the supernatant through a 0.22 μm filter.
- **HPLC Analysis:** Analyze the filtrate by reverse-phase HPLC with UV detection. Use a suitable mobile phase (e.g., a phosphate buffer with an ion-pairing agent) to separate ATP from other nucleotides like ADP and AMP.
- **Quantification:** Quantify the ATP concentration by comparing the peak area to a standard curve generated with known concentrations of ATP.

Experimental Workflow for Assessing Cardioprotective Effects

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Workflow for Cardioprotective Assessment.

Conclusion

BMS-199264 represents a targeted therapeutic strategy for mitigating ischemic injury by selectively inhibiting F1F0 ATP hydrolase. This guide provides essential data on its solubility and stability, crucial for its preclinical development. The detailed experimental protocols offer a foundation for researchers to further investigate its pharmacological properties and therapeutic potential. The provided visualizations aim to clarify the compound's mechanism of action and the experimental workflows for its evaluation. As research in mitochondrial bioenergetics continues, the selective modulation of F1F0 ATP synthase/hydrolase activity with compounds like **BMS-199264** holds significant promise for the treatment of ischemic pathologies.

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References

- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
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